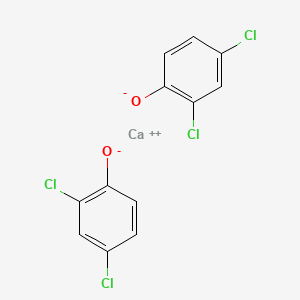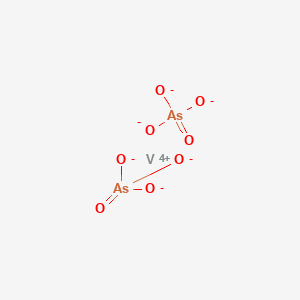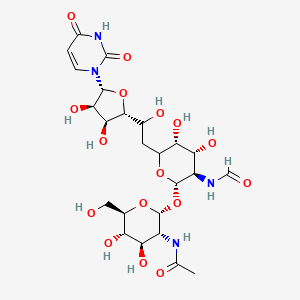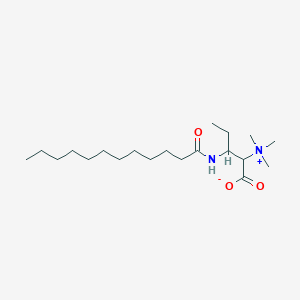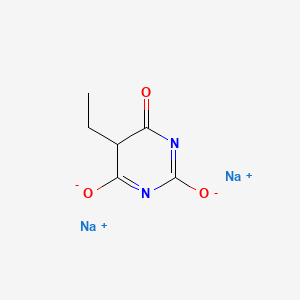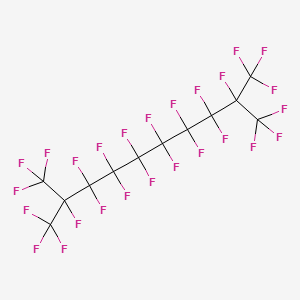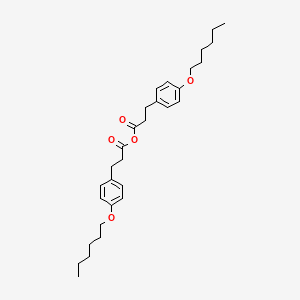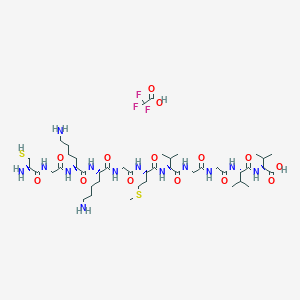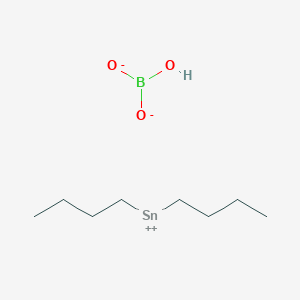
10-Oxo-4-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo-4-decenoic acid is a medium-chain unsaturated fatty acid with a ketone functional group at the 10th carbon and a double bond between the 4th and 5th carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Oxo-4-decenoic acid can be synthesized through several methods. One common approach involves the oxidation of 4-decenoic acid using oxidizing agents such as potassium permanganate or osmium tetroxide. Another method includes the use of lipoxygenase and hydroperoxide lyase enzymes to break down linoleic acid, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysis due to its high selectivity and environmentally friendly nature. For instance, whole-cell catalytic biosynthesis using Escherichia coli has been employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
10-Oxo-4-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield 10-hydroxy-4-decenoic acid.
Substitution: The double bond allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, hydrogen gas with a palladium catalyst.
Major Products
Oxidation: 10-Oxo-4-decanoic acid.
Reduction: 10-Hydroxy-4-decenoic acid.
Substitution: Various halogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Known to stimulate mycelial growth in mushrooms and other fungi.
Medicine: Investigated for its antibacterial, antioxidative, and anti-inflammatory properties.
Industry: Utilized in the production of flavoring agents and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Oxo-4-decenoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by disrupting their cell membranes and inhibiting essential enzymes . Additionally, it can stimulate the production of enzymes such as laccase in fungi, promoting their growth .
Comparison with Similar Compounds
10-Oxo-4-decenoic acid can be compared with other similar compounds, such as:
9-Oxo-2-decenoic acid: Another medium-chain unsaturated fatty acid with a ketone group at the 9th carbon.
10-Hydroxy-2-decenoic acid: A hydroxylated derivative of this compound, known for its antioxidative and anti-inflammatory effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in chemical synthesis. Furthermore, its biological activities open up possibilities for its use in medicine and biotechnology.
Properties
CAS No. |
70994-13-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(E)-10-oxodec-4-enoic acid |
InChI |
InChI=1S/C10H16O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h2,4,9H,1,3,5-8H2,(H,12,13)/b4-2+ |
InChI Key |
RMWKFDCOCADQIU-DUXPYHPUSA-N |
Isomeric SMILES |
C(CCC=O)C/C=C/CCC(=O)O |
Canonical SMILES |
C(CCC=O)CC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


